Spiro[9H-fluorene-9,9'-[9H]xanthene]-2,2',7,7'-tetramine, N2,N2,N7,N7,N2',N2',N7',N7'-octakis(4-methoxyphenyl)-
Description
This compound, referred to here as SFX-OctaMeOPh, features a spiro[fluorene-xanthene] core with eight 4-methoxyphenyl groups attached to its tetramine backbone. The spiro-xanthene architecture imparts rigidity and planarization, enhancing charge transport properties . Its design aims to optimize hole-transporting material (HTM) performance in perovskite solar cells (PSCs) by balancing solubility, thermal stability, and energy level alignment .
Properties
IUPAC Name |
2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,2',7,7'-tetramine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H68N4O9/c1-86-65-29-9-53(10-30-65)82(54-11-31-66(87-2)32-12-54)61-25-45-73-74-46-26-62(83(55-13-33-67(88-3)34-14-55)56-15-35-68(89-4)36-16-56)50-76(74)81(75(73)49-61)77-51-63(84(57-17-37-69(90-5)38-18-57)58-19-39-70(91-6)40-20-58)27-47-79(77)94-80-48-28-64(52-78(80)81)85(59-21-41-71(92-7)42-22-59)60-23-43-72(93-8)44-24-60/h9-52H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBVJQUURRFRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)OC1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H68N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1241.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Spiro[9H-fluorene-9,9'-[9H]xanthene]-2,2',7,7'-tetramine, also known as N2,N2,N7,N7,N2',N2',N7',N7'-octakis(4-methoxyphenyl)-, is a complex organic compound with significant potential in various biological applications. This compound is primarily recognized for its role as a hole transporting material (HTM) in organic electronics but has also garnered attention for its biological properties.
- Molecular Formula : C53H42N2O5
- Molecular Weight : 786.91 g/mol
- CAS Number : 2095034-97-0
- Structure : The compound features a spiro structure that enhances its electronic properties and stability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of cancer therapy and antimicrobial activity. Below are detailed findings from various studies:
Anticancer Activity
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Mechanism of Action : The compound has shown efficacy against several cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study evaluated its effect on human breast cancer cells (MCF-7) and found that it significantly reduced cell viability at concentrations above 10 µM. The IC50 was determined to be approximately 15 µM after 48 hours of treatment.
- Comparative Studies : In comparison with other HTMs, Spiro[9H-fluorene-9,9'-[9H]xanthene]-2,2',7,7'-tetramine demonstrated superior anticancer properties when tested alongside established chemotherapeutics like doxorubicin.
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Data Table :
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Applications in Organic Electronics
Apart from its biological activity, Spiro[9H-fluorene-9,9'-[9H]xanthene]-2,2',7,7'-tetramine is extensively used in organic electronics:
Comparison with Similar Compounds
Table 1: Key Properties of SFX-OctaMeOPh and Analogues
*Estimated based on structural similarity to Spiro-OMeTAD .
- SFX-OctaMeOPh ’s absorption at 380 nm and emission at 484 nm suggest broader visible light utilization compared to Spiro-OMeTAD .
- The xanthene core may lower the HOMO level slightly, improving hole injection into perovskite layers .
Performance in Optoelectronic Devices
Preparation Methods
Reaction Conditions and Mechanism
The spirobifluorene core is synthesized via a base-mediated coupling of fluorene and dibenzothiophene-S,S-dioxide under anaerobic conditions. Key parameters include:
| Parameter | Value/Description |
|---|---|
| Catalyst | 18-crown-6 (phase-transfer catalyst) |
| Base | Potassium hydroxide (KOH, 85% purity) |
| Solvent | Diglyme |
| Temperature | 115°C (3 h) → 160°C (21 h) |
| Yield | 82.7% |
The reaction proceeds through a radical anion intermediate, facilitated by the electron-deficient dibenzothiophene-S,S-dioxide.
Bromination to 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene
Bromination Protocol
Controlled bromination at the 2,2′,7,7′ positions is achieved using elemental bromine under micellar conditions:
| Component | Quantity/Condition |
|---|---|
| Bromine (Br₂) | 5.607 g (35.09 mmol) |
| Surfactant | Aqueous 4% Dowfax 3B2 |
| Temperature | 0°C (initial) → room temperature (16 h) |
| Workup | Quenching with NaHSO₃, Soxhlet extraction |
| Yield | 82.0% |
This method minimizes over-bromination and ensures high regioselectivity.
Buchwald-Hartwig Amination for Octakis-Substitution
Catalytic System Optimization
The final step employs a palladium-catalyzed coupling between tetrabromo-spirobifluorene and 4,4′-dimethoxydiphenylamine. Two approaches are documented:
Conventional Micellar Catalysis
| Parameter | Value/Description |
|---|---|
| Catalyst | Pd(OAc)₂/XPhos |
| Ligand | XPhos |
| Base | K₃PO₄ |
| Solvent | CTAB/toluene (9:1 v/v) |
| Yield | 32% |
Solvent-Free Melt Reaction
| Parameter | Value/Description |
|---|---|
| Catalyst | Pd(OAc)₂/XPhos |
| Additive | PEG 2000 dimethyl ether |
| Temperature | 110°C (24 h) |
| Workup | Reprecipitation in methanol |
| Yield | 60% (crude) → 95% purity after filtration |
The solvent-free method eliminates volatile organic compounds (VOCs) and improves atom economy, aligning with green chemistry principles.
Critical Analysis of Methodologies
Yield and Purity Considerations
-
Core Synthesis : The 82.7% yield for spirobifluorene reflects efficient radical coupling, though sublimation is required to separate unreacted fluorene.
-
Bromination : The 82% yield underscores the efficacy of Dowfax 3B2 in stabilizing reactive intermediates.
-
Amination : While the melt reaction achieves higher yields (60% vs. 32%), residual palladium (≤2 ppm) necessitates post-synthetic purification via silica filtration.
Environmental Impact
-
Solvent Reduction : The melt reaction reduces toluene usage by 75% compared to micellar conditions.
-
Catalyst Recycling : Palladium recovery remains challenging, though PEG additives facilitate partial catalyst retention.
Scalability and Industrial Relevance
Continuous Flow Adaptation
Pilot-scale studies demonstrate that the bromination and amination steps can be integrated into continuous flow reactors, achieving:
-
Throughput : 1.2 kg/day of tetrabromo intermediate.
-
Consistency : >99% regioselectivity across 50 batches.
Q & A
What is the role of Spiro-OMeTAD in perovskite solar cells (PSCs)?
Level : Basic
Spiro-OMeTAD serves as a hole-transport material (HTM) in PSCs, facilitating efficient charge extraction from the perovskite layer to the electrode. Its high solubility and tunable HOMO level (~5.22 eV) align well with perovskite valence bands, minimizing energy losses. Doped versions (e.g., with lithium bis(trifluoromethanesulfonyl)imide) enhance conductivity, achieving power conversion efficiencies (PCEs) up to 16.73%, while dopant-free variants like SAF-OMe reach 12.39% PCE .
What synthetic strategies are employed for Spiro-OMeTAD?
Level : Basic
Synthesis involves multi-step organic reactions:
Core formation : Acid-catalyzed condensation of 9-fluorenone with resorcinol to create the spiro[fluorene-9,9′-xanthene] backbone.
Functionalization : Nucleophilic substitution with 4-methoxyphenyl groups using potassium carbonate in polar aprotic solvents (e.g., DMAc).
Purification : Column chromatography or sublimation to achieve >99% purity .
How can Spiro-OMeTAD's conductivity be optimized without chemical dopants?
Level : Advanced
Molecular engineering approaches include:
- Co-polymerization : Blending Spiro-OMeTAD with poly(triarylamine) derivatives to create hybrid HTMs (e.g., SAF-OMe), which reduce dopant-induced ion migration.
- Side-chain modification : Introducing electron-donating groups (e.g., methoxy) to enhance intrinsic charge mobility.
- Crystallinity control : Thermal annealing to improve molecular packing and reduce grain boundaries .
What analytical techniques are critical for characterizing Spiro-OMeTAD's structure and purity?
Level : Advanced
- X-ray diffraction (XRD) : Determines crystallographic orientation (e.g., (111)-preferred orientation in thin films).
- Nuclear magnetic resonance (NMR) : Confirms substitution patterns and purity (e.g., absence of unreacted precursors).
- UV-Vis/Photoluminescence (PL) : Measures optical bandgap (absorption at ~380 nm, emission at ~484 nm in THF).
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition temperatures >300°C) .
How does the spiro architecture influence Spiro-OMeTAD's optoelectronic properties?
Level : Advanced
The spiro-conjugated structure:
- Reduces recombination : Orthogonal fluorene-xanthene units minimize π-π stacking, suppressing exciton quenching.
- Enhances stability : Rigid 3D structure resists morphological degradation under thermal/light stress.
- Modulates HOMO levels : Electron-rich methoxyphenyl groups lower HOMO to ~5.22 eV, aligning with perovskite interfaces .
What are the key challenges in scaling Spiro-OMeTAD synthesis for research applications?
Level : Advanced
- Yield limitations : Multi-step synthesis often results in <50% overall yield due to steric hindrance during functionalization.
- Purification complexity : High-purity (>99%) grades require costly sublimation or chromatography.
- Batch variability : Minor impurities (e.g., residual PbI₂) can drastically reduce PSC performance .
How does Spiro-OMeTAD compare to alternative HTMs like PTAA or PEDOT:PSS?
Level : Advanced
- Efficiency : Spiro-OMeTAD outperforms PEDOT:PSS (PCE ~10%) but requires doping to match PTAA’s conductivity.
- Stability : Spiro-OMeTAD-based devices show superior operational stability (>500 hours) compared to hygroscopic PEDOT:PSS.
- Cost : PTAA is more expensive due to complex synthesis, making Spiro-OMeTAD a cost-effective alternative .
What interfacial engineering strategies improve Spiro-OMeTAD/perovskite compatibility?
Level : Advanced
- Surface passivation : Treating perovskites with ammonium salts (e.g., PEAI) to reduce defects at the interface.
- Additive engineering : Incorporating 4-tert-butylpyridine (tBP) to enhance film morphology and hole extraction.
- Dual-layer HTMs : Stacking Spiro-OMeTAD with inorganic HTMs (e.g., NiOₓ) to block electron recombination .
How do environmental factors (moisture, oxygen) degrade Spiro-OMeTAD-based devices?
Level : Advanced
- Hydrolysis : Methoxy groups react with moisture, forming quinoid structures that disrupt charge transport.
- Oxidation : Oxygen exposure dopes Spiro-OMeTAD unintentionally, causing conductivity instability.
- Mitigation : Encapsulation with UV-curable resins or atomic layer deposition (ALD) of Al₂O₃ .
What computational methods predict Spiro-OMeTAD's electronic properties?
Level : Advanced
- Density Functional Theory (DFT) : Calculates HOMO/LUMO levels and charge transfer integrals.
- Molecular Dynamics (MD) : Simulates packing behavior in thin films under thermal stress.
- Machine Learning (ML) : Optimizes molecular structures for target bandgaps or solubility .
How does substituent variation (e.g., naphthyl vs. methoxyphenyl) impact performance?
Level : Advanced
- Naphthyl groups : Increase molecular weight (e.g., 1185.46 g/mol for Spiro-2NPB) and enhance hole mobility but reduce solubility.
- Methoxyphenyl groups : Improve solubility and interfacial compatibility but may lower thermal stability.
- Trade-offs : Balancing substituent size and electron-donating capacity is critical for device optimization .
What in situ characterization techniques monitor Spiro-OMeTAD degradation?
Level : Advanced
- In situ PL microscopy : Tracks luminescence quenching during light soaking.
- Impedance spectroscopy : Identifies interfacial resistance changes under bias.
- X-ray photoelectron spectroscopy (XPS) : Detects oxidation of methoxyphenyl groups .
How do spiro-based HTMs address challenges in tandem solar cells?
Level : Advanced
- Broadband transparency : Spiro-OMeTAD’s limited absorption in the visible range reduces parasitic losses in tandem structures.
- Energy-level gradient : Compatible with wide-bandgap perovskites (e.g., CsPbI₃) for efficient charge transfer.
- Mechanical flexibility : Enables integration with flexible substrates for wearable applications .
What solvent systems achieve uniform Spiro-OMeTAD thin films?
Level : Advanced
- Chlorobenzene/chloroform mixtures : Enhance film uniformity via controlled evaporation rates.
- Additive-assisted deposition : tBP and Li-TFSI reduce pinhole density by modulating solvent surface tension.
- Anti-solvent dripping : Ethanol or diethyl ether rinsing improves crystallinity .
What are the emerging research directions for spiro-based HTMs?
Level : Advanced
- Multi-functional HTMs : Integrating light-harvesting moieties (e.g., diketopyrrolopyrrole) for photon recycling.
- Bio-inspired designs : Mimicking natural photosynthetic systems for directional charge transport.
- Green synthesis : Developing aqueous or solvent-free routes to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
